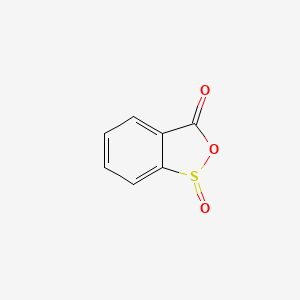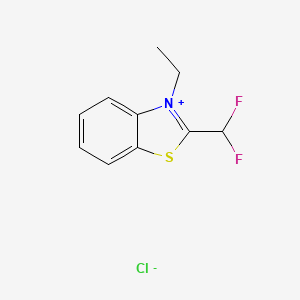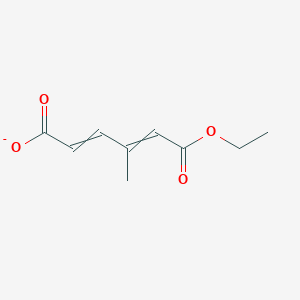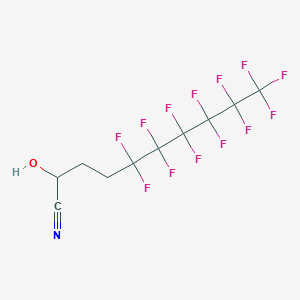
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile typically involves the introduction of fluorine atoms into a hydrocarbon chain followed by the addition of a nitrile group. One common method involves the fluorination of a decanenitrile precursor using elemental fluorine or a fluorinating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are introduced into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug development due to its unique chemical properties.
Medicine: Studied for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is largely influenced by the presence of fluorine atoms, which can affect the compound’s reactivity and interaction with other molecules. The high electronegativity of fluorine can lead to strong interactions with electrophilic and nucleophilic species, making the compound a versatile intermediate in various chemical reactions. The nitrile group can also participate in reactions, such as nucleophilic addition, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodecanenitrile: Similar structure but lacks the hydroxyl group.
Perfluorodecanenitrile: Fully fluorinated compound without the hydroxyl group.
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxyundecanenitrile: Similar structure with an additional carbon atom in the chain.
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-2-hydroxydecanenitrile is unique due to the presence of both a hydroxyl group and multiple fluorine atoms, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
90278-37-8 |
|---|---|
Fórmula molecular |
C10H6F13NO |
Peso molecular |
403.14 g/mol |
Nombre IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-hydroxydecanenitrile |
InChI |
InChI=1S/C10H6F13NO/c11-5(12,2-1-4(25)3-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-2H2 |
Clave InChI |
AYZNCEJBMYUUGL-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


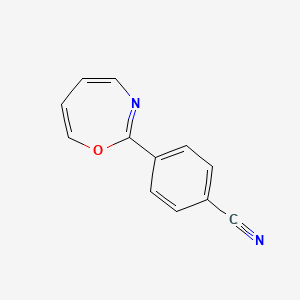
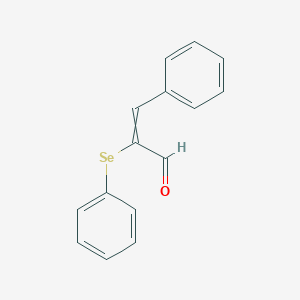
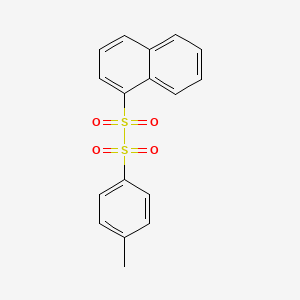
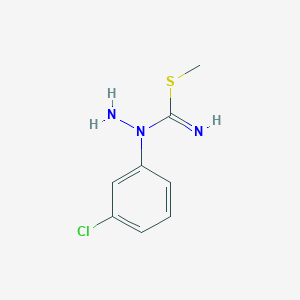
![N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14372850.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
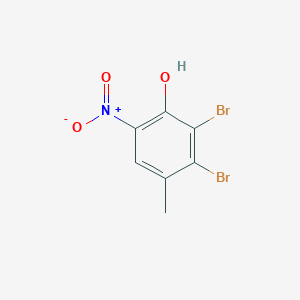
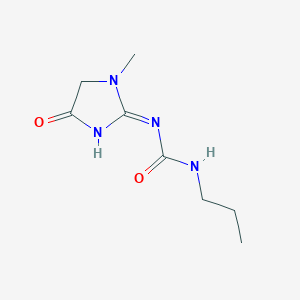
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)

